Bispyribac-sodium

Overview

Description

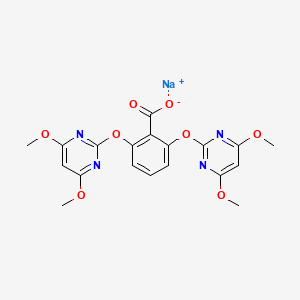

Bispyribac-sodium is a post-emergence herbicide widely used in agriculture to control grasses, sedges, and broadleaf weeds in rice crops and other aquatic environments . It is known for its high solubility in water and low volatility, making it effective in various conditions . The compound is a member of the benzoic acids class, specifically substituted by (4,6-dimethoxypyrimidin-2-yl)oxy groups at positions 2 and 6 .

Preparation Methods

The synthesis of bispyribac-sodium involves condensing 2,6-dihydroxy benzoic acid with 2-(alkyl sulfonyl)-4,6-dialkoxy pyrimidine in the presence of a base and a solvent . The reaction typically occurs at temperatures ranging between 20 and 80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

Bispyribac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its pyrimidine rings.

Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of this compound.

Scientific Research Applications

Herbicidal Efficacy in Rice Cultivation

Bispyribac-sodium is widely recognized for its effectiveness in controlling a broad spectrum of weeds in rice fields. Research indicates that the application of this compound significantly reduces weed density and biomass, thereby enhancing rice yield.

- Application Rates: Studies show that applying this compound at rates of 20-30 g active ingredient per hectare effectively controls weed populations while promoting rice growth .

- Timing of Application: Post-emergence application is crucial; optimal results are achieved when applied during the early growth stages of both rice and target weeds .

| Application Rate (g/ha) | Weed Control Efficiency (%) | Rice Yield (kg/ha) |

|---|---|---|

| 20 | 85 | 4000 |

| 25 | 90 | 4200 |

| 30 | 95 | 4500 |

Environmental Impact and Soil Microbial Effects

Research has examined the non-target effects of this compound on soil microbial communities. A study found that the application of this compound altered microbial biomass carbon and enzyme activities in treated soils, indicating potential impacts on soil health .

- Microbial Diversity: The application resulted in a significant decline in the diversity and activity of soil microbial populations, particularly at higher doses .

- Functional Changes: Principal component analysis revealed shifts in functional microbial diversity, suggesting that while this compound effectively controls weeds, it may also disrupt soil microbial ecosystems .

Biodegradation and Residual Effects

The degradation of this compound in soil is an important consideration for environmental safety and crop rotation practices. Studies indicate that this compound has a half-life ranging from 18 to 133 days depending on soil conditions .

- Biodegradation Pathways: Research identifies several metabolites resulting from the degradation process, including MeBA and DesMe-2023, which are less toxic than the parent compound .

- Impact on Subsequent Crops: Residual effects on succeeding crops have been studied, showing that recommended application rates do not adversely affect subsequent crops like black gram planted after rice harvest .

Case Studies on Human Poisoning

While this compound is effective as a herbicide, there are rare instances of human poisoning cases reported. One notable case involved a 65-year-old male who ingested this compound, leading to significant lactic acidosis but ultimately resulting in recovery after symptomatic treatment .

Mechanism of Action

Bispyribac-sodium functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The molecular targets include the ALS enzyme, and the pathways involved are primarily related to amino acid biosynthesis .

Comparison with Similar Compounds

Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:

These compounds also target ALS but differ in their chemical structures and specific applications.

Biological Activity

Bispyribac-sodium is a systemic, selective herbicide primarily used in rice cultivation for controlling various grass and broadleaf weeds. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, experimental findings, and data tables.

This compound acts as an ALS inhibitor, disrupting the synthesis of essential amino acids, leading to plant death. The herbicide is particularly effective against certain weed species while exhibiting high tolerance in rice, which is attributed to metabolic detoxification processes and differences in herbicide uptake between the crops and target weeds .

Table 1: Comparison of ALS Activity in Resistant and Susceptible Biotypes

| Biotype | ALS Activity (mg acetoin/g leaf fresh weight) | Herbicide Concentration (nM) | Resistance Ratio |

|---|---|---|---|

| Resistant (R) | 19.9 ± 2.9 | 500 | 3.8 |

| Susceptible (S) | 5.2 ± 2.8 | 100 | - |

| R/S Ratio | - | - | 3.8 |

The data indicates that ALS activity is significantly higher in resistant biotypes when treated with this compound, suggesting a mechanism of resistance through enhanced enzyme activity .

Non-target Effects on Soil Microbial Communities

Research has shown that the application of this compound can alter soil microbial populations and enzyme activities. A study evaluated the effects of recommended and double doses of this compound on microbial biomass carbon (MBC) and soil enzymes over a 30-day period.

Table 2: Soil Microbial Community Changes Post-Bispyribac-Sodium Application

| Treatment | MBC (mg/g) | Dehydrogenase Activity (μg TPF/g soil) | Alkaline Phosphatase Activity (μg PNP/g soil) |

|---|---|---|---|

| Control | 250 ± 15 | 10.5 ± 1.2 | 12.3 ± 0.8 |

| Recommended Dose | 180 ± 10 | 7.8 ± 0.9 | 9.5 ± 0.6 |

| Double Dose | 150 ± 12 | 5.6 ± 0.7 | 7.2 ± 0.5 |

The results indicate a significant decline in both MBC and enzyme activities with increasing doses of this compound, highlighting its potential negative impact on soil health .

Acute Human Self-Poisoning Incidents

This compound has been implicated in cases of human poisoning, although such incidents are rare compared to other herbicides. One notable case involved a 65-year-old male who ingested bispyribac sodium, presenting with lactic acidosis but ultimately recovering after symptomatic treatment .

Summary of Case Findings

- Patient Profile : Male, age 65

- Symptoms : Abdominal pain, elevated lactate levels

- Treatment : Symptomatic care; lactate levels normalized within hours

- Outcome : Full recovery after observation

This case illustrates that while this compound can lead to serious symptoms, most exposures are asymptomatic or result in mild clinical presentations .

Properties

CAS No. |

125401-92-5 |

|---|---|

Molecular Formula |

C19H18N4NaO8 |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

InChI Key |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

Isomeric SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

Appearance |

Solid powder |

Key on ui other cas no. |

125401-92-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.